Cas no 883864-92-4 (1,5-naphthyridine-2-carbaldehyde)

1,5-Naphthyridine-2-carbaldehyde is a heterocyclic organic compound featuring a naphthyridine core with a formyl functional group at the 2-position. This structure makes it a versatile intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its rigid aromatic scaffold and reactive aldehyde group enable efficient derivatization, facilitating the synthesis of ligands, catalysts, and biologically active molecules. The compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its utility in cross-coupling reactions and as a precursor for heterocyclic expansions underscores its importance in advanced organic synthesis.
1,5-naphthyridine-2-carbaldehyde structure
883864-92-4 structure
商品名:1,5-naphthyridine-2-carbaldehyde
CAS番号:883864-92-4
MF:C9H6N2O
メガワット:158.15674161911
MDL:MFCD11656411
CID:1120414
PubChem ID:11586336

1,5-naphthyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1,5-Naphthyridine-2-carboxaldehyde
    • 1,5-Naphthyridine-2-carbaldehyde
    • [1,5]Naphthyridine-2-carbaldehyde
    • 1,5-naphthyridine-6-carboxaldehyde
    • EN300-4269346
    • Z1255491417
    • AB64522
    • SCHEMBL1224754
    • FT-0759758
    • 883864-92-4
    • DTXSID70468971
    • VSBOITAWCYZQLT-UHFFFAOYSA-N
    • DB-082410
    • G15485
    • 1,5-naphthyridine-2-carbaldehyde
    • MDL: MFCD11656411
    • インチ: 1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H
    • InChIKey: VSBOITAWCYZQLT-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC=C2C(C=CC=N2)=N1

計算された属性

  • せいみつぶんしりょう: 158.04800
  • どういたいしつりょう: 158.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 42.8Ų

じっけんとくせい

  • PSA: 42.85000
  • LogP: 1.44230

1,5-naphthyridine-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM238470-1g
1,5-Naphthyridine-2-carbaldehyde
883864-92-4 97%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y0996436-1g
1,5-Naphthyridine-2-carbaldehyde
883864-92-4 95%
1g
$900 2024-08-02
Enamine
EN300-4269346-0.1g
1,5-naphthyridine-2-carbaldehyde
883864-92-4 95.0%
0.1g
$324.0 2025-03-15
Enamine
EN300-4269346-1.0g
1,5-naphthyridine-2-carbaldehyde
883864-92-4 95.0%
1.0g
$934.0 2025-03-15
TRC
N344920-50mg
1,5-Naphthyridine-2-carboxaldehyde
883864-92-4
50mg
$276.00 2023-05-17
Enamine
EN300-4269346-0.05g
1,5-naphthyridine-2-carbaldehyde
883864-92-4 95.0%
0.05g
$217.0 2025-03-15
Enamine
EN300-4269346-10.0g
1,5-naphthyridine-2-carbaldehyde
883864-92-4 95.0%
10.0g
$7569.0 2025-03-15
TRC
N344920-10mg
1,5-Naphthyridine-2-carboxaldehyde
883864-92-4
10mg
$110.00 2023-05-17
TRC
N344920-25mg
1,5-Naphthyridine-2-carboxaldehyde
883864-92-4
25mg
$155.00 2023-05-17
Chemenu
CM238470-250mg
1,5-Naphthyridine-2-carbaldehyde
883864-92-4 97%
250mg
$*** 2023-05-29

1,5-naphthyridine-2-carbaldehyde 関連文献

1,5-naphthyridine-2-carbaldehydeに関する追加情報

1,5-Naphthyridine-2-Carbaldehyde (CAS No. 883864-92-4): A Comprehensive Overview

1,5-Naphthyridine-2-carbaldehyde, identified by the CAS registry number 883864-92-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the naphthyridine family, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of the aldehyde group at the 2-position of the naphthyridine framework introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The synthesis of 1,5-naphthyridine-2-carbaldehyde typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or related compounds. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and improving yield rates. Researchers have also explored the use of microwave-assisted synthesis and catalytic systems to streamline the preparation process, which is particularly important for large-scale production.

One of the most notable features of 1,5-naphthyridine-2-carbaldehyde is its versatile reactivity due to the electron-withdrawing nature of the aldehyde group. This makes it an excellent precursor for further functionalization, such as forming imines, hydrazones, or other derivatives through condensation reactions. These derivatives have found applications in drug design, where they serve as potential candidates for anti-cancer, anti-inflammatory, and anti-microbial agents. For instance, recent studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, highlighting their potential in oncology research.

In addition to its role in medicinal chemistry, 1,5-naphthyridine-2-carbaldehyde has also been investigated for its electronic properties in materials science. The compound's ability to act as a building block for constructing conjugated systems has led to its use in designing organic semiconductors and light-emitting materials. Researchers have reported promising results in creating n-type semiconductors with high electron mobility by incorporating this compound into polymer frameworks. Such materials hold potential applications in flexible electronics and optoelectronic devices.

The structural integrity and stability of 1,5-naphthyridine-2-carbaldehyde make it suitable for use in high-temperature environments or under harsh chemical conditions. Its thermal stability has been tested under various conditions, revealing that it maintains its structural integrity up to temperatures exceeding 300°C without significant decomposition. This property is advantageous in industrial processes where thermal resistance is a critical factor.

From an environmental standpoint, studies have been conducted to assess the biodegradability and eco-toxicity of 1,5-naphthyridine-2-carbaldehyde. Initial findings suggest that under aerobic conditions, the compound undergoes slow microbial degradation due to its complex aromatic structure. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal or recycling.

In conclusion, 1,5-naphthyridine-2-carbaldehyde (CAS No. 883864-92-4) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential building block in organic synthesis and materials science. As research continues to uncover new potential uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.

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